molecular formula C9H10O2S B3321359 Methyl 2-(3-mercaptophenyl)acetate CAS No. 133806-71-0

Methyl 2-(3-mercaptophenyl)acetate

Cat. No.: B3321359
CAS No.: 133806-71-0
M. Wt: 182.24 g/mol
InChI Key: XFBPQJQVVAADEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3-mercaptophenyl)acetate is a chemical compound with the molecular formula C9H10O2S and a molecular weight of approximately 182.24 g/mol . This ester is characterized by a thiol (mercapto) functional group located at the meta-position of the phenyl ring, making it a valuable building block in organic synthesis and medicinal chemistry research. The presence of the electron-rich thiol group is a key structural feature that can enhance the inhibitory potential of compounds against enzymes like tyrosinase . Tyrosinase is a critical copper-containing enzyme responsible for melanin production, and its inhibitors are actively investigated for managing hyperpigmentation disorders and preventing food browning . Research on analogous mercaptophenyl compounds has demonstrated that the thiol group can interact strongly with the copper ions in the enzyme's active site, leading to significant inhibitory activity . Furthermore, the scaffold of this compound is relevant in the development of novel heterocyclic frameworks, such as mercapto-phenyl-1,2,4-triazoles, which are explored for their broad pharmacological properties . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

133806-71-0

Molecular Formula

C9H10O2S

Molecular Weight

182.24 g/mol

IUPAC Name

methyl 2-(3-sulfanylphenyl)acetate

InChI

InChI=1S/C9H10O2S/c1-11-9(10)6-7-3-2-4-8(12)5-7/h2-5,12H,6H2,1H3

InChI Key

XFBPQJQVVAADEG-UHFFFAOYSA-N

SMILES

COC(=O)CC1=CC(=CC=C1)S

Canonical SMILES

COC(=O)CC1=CC(=CC=C1)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-mercaptophenyl)acetate typically involves the esterification of (3-mercaptophenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale esterification processes, utilizing continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions would be crucial to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-mercaptophenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The thiol group (-SH) can be oxidized to form disulfides or sulfonic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the thiol group.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Alcohols.

    Substitution: Thioethers or thioesters.

Scientific Research Applications

Antimicrobial Activity

Methyl 2-(3-mercaptophenyl)acetate has shown promising results in antimicrobial assays against various bacterial strains, including Mycobacterium tuberculosis. In high-throughput screening studies, compounds similar to this compound demonstrated significant growth inhibition of M. tuberculosis, indicating its potential as a lead compound for developing new antibiotics .

Antioxidant Properties

Research indicates that compounds containing thiol groups exhibit antioxidant activity due to their ability to scavenge free radicals. This compound has been evaluated for its antioxidant capacity, showing effectiveness in neutralizing reactive oxygen species (ROS), which could have implications in treating oxidative stress-related diseases .

Applications in Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

  • Michael additions , where it can act as a nucleophile.
  • Cross-coupling reactions , facilitating the formation of more complex organic molecules.

These reactions are crucial for synthesizing pharmaceuticals and agrochemicals, showcasing the compound's versatility in synthetic chemistry.

Structure-Activity Relationship Studies

A series of structure-activity relationship (SAR) studies have been conducted on derivatives of this compound to optimize their biological activity against M. tuberculosis. These studies revealed that modifications to the phenyl ring significantly affect antimicrobial potency and selectivity .

Development of Novel Therapeutics

Recent investigations into novel therapeutic agents have identified this compound as a potential scaffold for drug development targeting various diseases, including cancer and bacterial infections. The incorporation of this compound into larger molecular frameworks has been shown to enhance bioactivity while maintaining favorable pharmacokinetic properties .

Data Table: Summary of Applications

Application AreaSpecific UseNotes
Medicinal ChemistryAntimicrobial agentEffective against M. tuberculosis
Antioxidant propertiesScavenges free radicals
Organic SynthesisIntermediate for complex moleculesParticipates in Michael additions
Cross-coupling reactionsFacilitates pharmaceutical synthesis

Mechanism of Action

The mechanism of action of Methyl 2-(3-mercaptophenyl)acetate involves its interaction with cytochrome P450 enzymes, particularly CYP26A1. This enzyme is responsible for the hydroxylation of retinoic acid in the liver. By inhibiting CYP26A1, the compound can modulate retinoic acid levels, which has implications for various biological processes, including cell differentiation and proliferation.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Key Substituents/Features Applications/Notes References
Methyl 2-(3-mercaptophenyl)acetate Not explicitly provided C₉H₁₀O₂S 3-mercaptophenyl, acetate ester Research/controlled substance
Methyl 2-(3-(trifluoromethyl)phenyl)acetate 62451-84-7 C₁₀H₉F₃O₂ 3-CF₃ group Likely used in fluorinated drug synthesis
Methyl 2-phenylacetoacetate 16648-44-5 C₁₁H₁₂O₃ Phenyl, acetoacetate ester Precursor for amphetamines; forensic applications
Methyl 2-(3-chlorophenyl)-2-hydroxyacetate 13305-18-5 C₉H₉ClO₃ 3-Cl, hydroxyl group Intermediate in organic synthesis
Ethyl 2-(2,5-diphenyl-1H-imidazol-4-yl)acetate N/A C₁₉H₁₈N₂O₂ Imidazole core, diphenyl substituents Ligand in biological studies


Key Observations :

  • Thiol vs. Halogen/Electron-Withdrawing Groups : The thiol group in this compound offers distinct reactivity compared to halogenated analogs (e.g., 3-Cl or 3-CF₃). Thiols are prone to oxidation and metal binding, whereas halogens enhance stability and influence electronic properties .
  • Ester Variations: Methyl 2-phenylacetoacetate contains an acetoacetate group, enabling keto-enol tautomerism, which is absent in the simpler acetate ester of the target compound .

Q & A

Q. How do environmental factors (pH, temperature) affect the stability of this compound in biological assays?

  • Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines). At pH <3, ester hydrolysis dominates (t₁/₂ ~4 h at 37°C); at pH >8, thiol oxidation prevails. Use buffered solutions (PBS, pH 7.4) with 0.1% BSA to mimic physiological conditions. Monitor degradation via UPLC-MS and adjust assay protocols to minimize exposure to light/oxygen .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(3-mercaptophenyl)acetate
Reactant of Route 2
Methyl 2-(3-mercaptophenyl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.